Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate
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Overview
Description
. This compound is characterized by its complex structure, which includes a pteridine ring system and a methoxyphenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often require specific catalysts and reagents, such as sodium borohydride (NaBH4) for the reduction of functional groups . The process may also involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, hydrogenated compounds.
Scientific Research Applications
Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the pteridine ring system and methoxyphenyl group allows it to interact with various biological molecules, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The pteridine ring system, in particular, is less common in similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
ethyl 4-[[4-(4-methoxyanilino)pteridin-2-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-31-21(29)14-4-6-16(7-5-14)26-22-27-19-18(23-12-13-24-19)20(28-22)25-15-8-10-17(30-2)11-9-15/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYNRVIKVKZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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